molecular formula C16H13N5O4 B6505871 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide CAS No. 1428357-04-3

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide

Cat. No.: B6505871
CAS No.: 1428357-04-3
M. Wt: 339.31 g/mol
InChI Key: HXDFOCVSAPZGFV-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole intermediates. These intermediates are then coupled with a pyridazine derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide: shares structural similarities with other compounds containing benzodioxole, pyrazole, and pyridazine rings.

Uniqueness

    Unique Structure:

    Versatility: Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound for research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c22-15(18-11-2-3-12-13(8-11)25-10-24-12)9-23-16-5-4-14(19-20-16)21-7-1-6-17-21/h1-8H,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDFOCVSAPZGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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